molecular formula C12H15ClO B079803 4-Chloro-2-cyclohexylphenol CAS No. 13081-17-9

4-Chloro-2-cyclohexylphenol

Cat. No. B079803
CAS RN: 13081-17-9
M. Wt: 210.7 g/mol
InChI Key: XRUHXAQEOJDPEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Chloro-2-cyclohexylphenol involves intricate chemical processes. For instance, 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, a compound with a similar chlorophenyl component, has been synthesized, demonstrating the complexity and versatility of organic synthesis techniques (Shi et al., 2007).

Molecular Structure Analysis

X-ray crystallography has been utilized to characterize compounds related to 4-Chloro-2-cyclohexylphenol, offering insights into their molecular structures. For example, the crystal structure of a complex compound reveals intricate details about molecular conformation and bonding, indicative of the structural analysis capabilities for compounds like 4-Chloro-2-cyclohexylphenol (Shi et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to 4-Chloro-2-cyclohexylphenol has been explored through various reactions. For instance, the formation of 3-Aminophenols from cyclohexane-1,3-diones under specific conditions demonstrates the potential for diverse chemical transformations (Szymor-Pietrzak et al., 2020).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, crystal structure, and molecular geometry, have been extensively studied. These studies provide a foundation for understanding the physical characteristics of 4-Chloro-2-cyclohexylphenol, including its behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of 4-Chloro-2-cyclohexylphenol-like compounds, including reactivity, stability, and interaction with other chemicals, have been a subject of research. Investigations into the electrophilic cyclization of homopropargyl selenides, for example, shed light on the cyclization reactions and potential chemical properties of 4-Chloro-2-cyclohexylphenol (Schumacher et al., 2010).

Scientific Research Applications

  • Oxidative Dearomatization in Organic Synthesis : Phenols like 4-Chloro-2-cyclohexylphenol can be used in oxidative dearomatization reactions. Quideau et al. (2005) demonstrated the dearomatization of 2-methylphenols to cyclohexa-2,4-dienone derivatives, which is significant for synthetic organic chemistry (Quideau et al., 2005).

  • In Organometallic Chemistry : Jeynes et al. (1994) explored the reactions between ruthenium carbonyl cluster complexes and phenols like 4-methoxyphenol, suggesting potential applications in organometallic chemistry and catalyst design (Jeynes et al., 1994).

  • Environmental Monitoring and Electrochemical Sensing : Rahemi et al. (2015) developed an electrochemical sensor for detecting 4-chloro-2-methylphenol, indicating applications in environmental monitoring and analysis of water pollutants (Rahemi et al., 2015).

  • Advanced Oxidation Processes for Environmental Remediation : Saritha et al. (2007) compared various advanced oxidation processes (AOPs) for degrading 4-chloro-2-nitrophenol, highlighting the role of these compounds in studying environmental remediation techniques (Saritha et al., 2007).

  • Bioremediation and Biotransformation : López-Pacheco et al. (2019) studied the biotransformation of 4-Nonylphenol by microorganisms, demonstrating the potential of 4-Chloro-2-cyclohexylphenol analogs in bioremediation research (López-Pacheco et al., 2019).

  • Adsorption and Environmental Clean-up : Mehrizad & Gharbani (2014) investigated the use of graphene for the adsorption of Chloro-2-nitrophenol, a compound structurally similar to 4-Chloro-2-cyclohexylphenol, suggesting its utility in environmental clean-up (Mehrizad & Gharbani, 2014).

  • Photoreaction Mechanisms in Chemistry : Akai et al. (2002) explored the photoreaction mechanisms of bromophenols, which could provide insights into the behavior of chlorophenols like 4-Chloro-2-cyclohexylphenol under similar conditions (Akai et al., 2002).

Safety And Hazards

4-Chloro-2-cyclohexylphenol is classified as having acute toxicity when ingested (Category 3), causing skin irritation (Category 2), and causing serious eye damage (Category 1). It also has specific target organ toxicity after a single exposure (Category 3) and is hazardous to the aquatic environment over the long term (Chronic Category 4) .

properties

IUPAC Name

4-chloro-2-cyclohexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUHXAQEOJDPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156753
Record name 4-Chloro-2-cyclohexylphenol
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Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Brown crystalline powder; [Alfa Aesar MSDS]
Record name 4-Chloro-2-cyclohexylphenol
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Product Name

4-Chloro-2-cyclohexylphenol

CAS RN

13081-17-9
Record name 4-Chloro-2-cyclohexylphenol
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Record name 4-Chloro-2-cyclohexylphenol
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Record name 4-Chloro-2-cyclohexylphenol
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Record name 4-Chloro-2-cyclohexylphenol
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Record name 4-chloro-2-cyclohexylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TA Wildman - 1978 - mspace.lib.umanitoba.ca
… 89 28 a first-or:der represenËation of tt¡-e transitíons within tTre phenolic proton resonance and those r¡iËhin the reson¿mce of proton 3 of 4-chloro-2-cyclohexylphenol gz …
Number of citations: 4 mspace.lib.umanitoba.ca
DR Clifford, CS James, D Woodcock - Pesticide Science, 1972 - Wiley Online Library
… (b) A solution of 4-chloro-2-cyclohexylphenol(2.5 g) (prepared by heating 4-chlorophenol with cyclohexanol for 4 h at 30 to 40" in the presence of 93 % (v/v) H2S04)22 in carbon …
Number of citations: 4 onlinelibrary.wiley.com
NN Melnikov, NN Melnikov - Chemistry of Pesticides, 1971 - Springer
The saturated aliphatic alcohols are relatively weak pesticides and still have not received practical use in this field. However, the activity of the alcohols is somewhat higher than that of …
Number of citations: 0 link.springer.com
SS BLOCK - Agricultural and Industrial Applications …, 2012 - books.google.com
I. INTRODUCTION “... to dust returnest,” Longfellow wrote,“was not spoken of the soul.” But it does depict the fate of soulless organic and inorganic matter whether in the natural state or …
Number of citations: 2 books.google.com

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